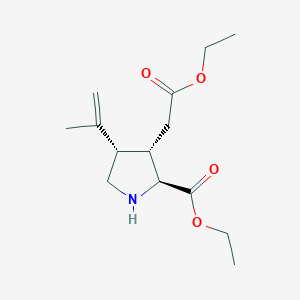
Kainic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kainic acid diethyl ester is a derivative of kainic acid, a naturally occurring compound found in certain types of seaweed. Kainic acid is known for its potent neuroexcitatory properties, primarily acting as an agonist for kainate receptors, which are a type of ionotropic glutamate receptor in the central nervous system. This compound retains some of these properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of kainic acid diethyl ester typically involves the esterification of kainic acid. One common method includes the reaction of kainic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Kainic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the ester, potentially leading to alcohol derivatives.
Substitution: New ester compounds depending on the nucleophile used.
科学研究应用
Kainic acid diethyl ester is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies of neurotransmitter systems, particularly those involving glutamate receptors.
Medicine: Investigated for its potential neurotoxic effects and its role in inducing experimental models of epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard compound in analytical chemistry.
作用机制
Kainic acid diethyl ester exerts its effects primarily through its interaction with kainate receptors. These receptors are ionotropic glutamate receptors that, when activated, allow the influx of sodium ions into neurons, leading to excitatory postsynaptic potentials. This action can result in neuronal excitation and, at high concentrations, excitotoxicity, which is the pathological process by which neurons are damaged and killed due to excessive stimulation.
相似化合物的比较
Similar Compounds
Kainic Acid: The parent compound, known for its potent neuroexcitatory properties.
Glutamic Acid Diethyl Ester: Another ester derivative of a neurotransmitter, used in similar research contexts.
Methyl Kainate: A methyl ester derivative of kainic acid, with similar but distinct properties.
Uniqueness
Kainic acid diethyl ester is unique in its specific ester functional groups, which can influence its reactivity and interaction with biological systems. Compared to kainic acid, the diethyl ester form may have different pharmacokinetic properties, such as increased lipophilicity, which can affect its absorption and distribution in biological tissues.
Conclusion
This compound is a valuable compound in scientific research, offering insights into neurotransmitter systems and potential therapeutic applications. Its unique chemical properties and reactivity make it a versatile tool in various fields of study.
属性
CAS 编号 |
66163-47-1 |
|---|---|
分子式 |
C14H23NO4 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
ethyl (2S,3S,4S)-3-(2-ethoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)7-10-11(9(3)4)8-15-13(10)14(17)19-6-2/h10-11,13,15H,3,5-8H2,1-2,4H3/t10-,11+,13-/m0/s1 |
InChI 键 |
WRMHXDMWMSVTBM-LOWVWBTDSA-N |
SMILES |
CCOC(=O)CC1C(CNC1C(=O)OCC)C(=C)C |
手性 SMILES |
CCOC(=O)C[C@H]1[C@H](CN[C@@H]1C(=O)OCC)C(=C)C |
规范 SMILES |
CCOC(=O)CC1C(CNC1C(=O)OCC)C(=C)C |
同义词 |
kainic acid diethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


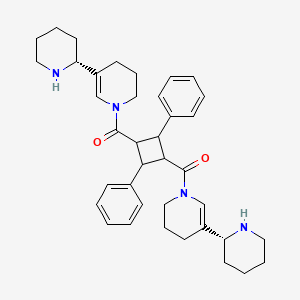
![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)
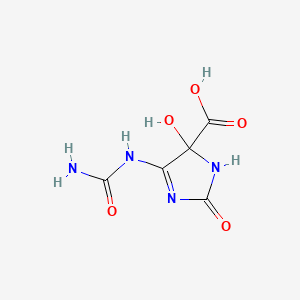
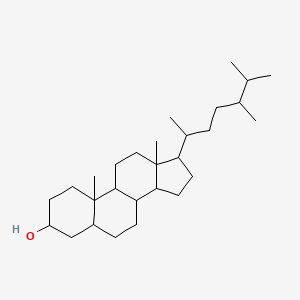
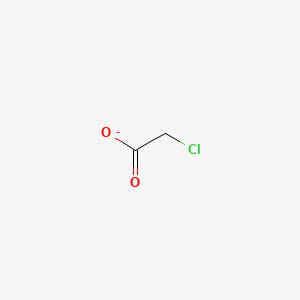
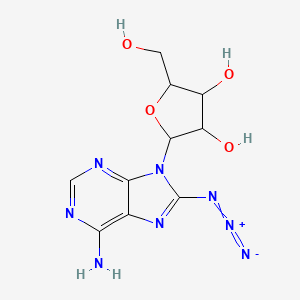
![N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide](/img/structure/B1199741.png)
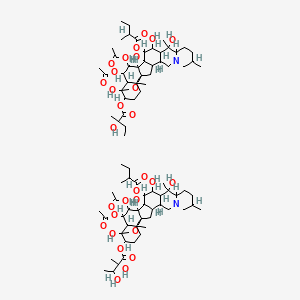

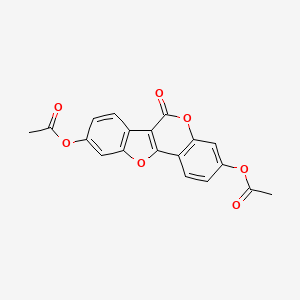
![14-Ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene](/img/structure/B1199748.png)
![1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea](/img/structure/B1199749.png)
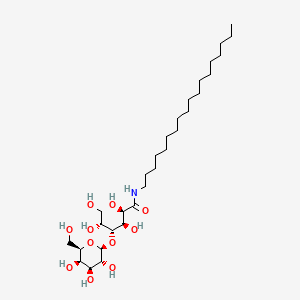
![(alphaR,betaS)-beta-(2-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]-alpha-phenyl-1-piperazineethanol](/img/structure/B1199753.png)
